2-(9H-Carbazole-3-carbonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Carbazole-3-carbonyl)benzoic acid is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in pharmaceutical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Carbazole-3-carbonyl)benzoic acid typically involves a Friedel-Crafts acylation reaction. In this process, carbazole reacts with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3). The reaction proceeds under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Carbazole-3-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of halogenated or nitrated derivatives.
Scientific Research Applications
2-(9H-Carbazole-3-carbonyl)benzoic acid has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent charge transport properties.
Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds, it plays a role in the development of drugs with potential therapeutic benefits.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 2-(9H-Carbazole-3-carbonyl)benzoic acid is primarily related to its ability to participate in electron transfer processes. The carbazole moiety can undergo oxidation and reduction, facilitating charge transport in electronic devices. Additionally, the compound’s ability to form stable radicals and its conjugated system contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(9-Dodecyl-9H-carbazole-3-carbonyl)benzoic acid: Similar in structure but with a dodecyl substituent, enhancing solubility and processability.
5H-Naphtho[2,3-b]carbazole-7,12-dione: Another carbazole derivative with applications in organic electronics.
9-Benzyl-9H-carbazole-3-boronic acid pinacol ester: Used in cross-coupling reactions and as an intermediate in organic synthesis.
Uniqueness
2-(9H-Carbazole-3-carbonyl)benzoic acid stands out due to its specific structural features, which provide a balance between rigidity and flexibility. This balance is crucial for its performance in electronic and photonic applications. Additionally, its ability to undergo various chemical modifications makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
65177-76-6 |
---|---|
Molecular Formula |
C20H13NO3 |
Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(9H-carbazole-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H13NO3/c22-19(14-6-1-2-7-15(14)20(23)24)12-9-10-18-16(11-12)13-5-3-4-8-17(13)21-18/h1-11,21H,(H,23,24) |
InChI Key |
PTDBDGDMVKTEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(=O)C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.